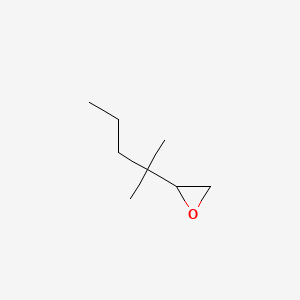
3-Tropanyl 4'-methyltropate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tropanyl 4’-methyltropate: is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are known for their pharmacological properties, particularly their effects on the central nervous system. This compound is structurally characterized by the presence of a tropane ring system, which is a bicyclic structure containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tropanyl 4’-methyltropate typically involves the esterification of tropine with 4’-methyltropic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of 3-Tropanyl 4’-methyltropate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tropanyl 4’-methyltropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
3-Tropanyl 4’-methyltropate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other tropane derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Tropanyl 4’-methyltropate involves its interaction with muscarinic acetylcholine receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The molecular targets include the M1 and M2 subtypes of muscarinic receptors, which are involved in cognitive function and motor control.
Comparaison Avec Des Composés Similaires
Tropanyl 3,5-dimethylbenzoate: A potent and selective antagonist of the 5-HT3 receptor.
Tropicamide: A muscarinic receptor antagonist used to induce mydriasis and cycloplegia for diagnostic procedures.
Uniqueness: 3-Tropanyl 4’-methyltropate is unique due to its specific structural features and pharmacological profile. Unlike other tropane derivatives, it exhibits a distinct binding affinity for muscarinic receptors, making it a valuable compound for research in neuropharmacology.
Propriétés
Numéro CAS |
63978-26-7 |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C18H25NO3/c1-12-3-5-13(6-4-12)17(11-20)18(21)22-16-9-14-7-8-15(10-16)19(14)2/h3-6,14-17,20H,7-11H2,1-2H3 |
Clé InChI |
XFKXNUIIWKUVFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CO)C(=O)OC2CC3CCC(C2)N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


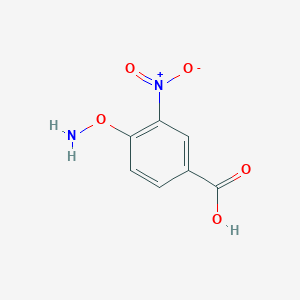

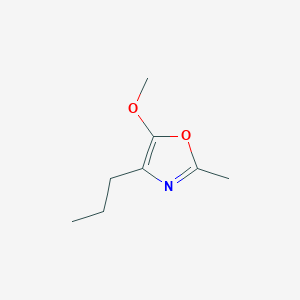
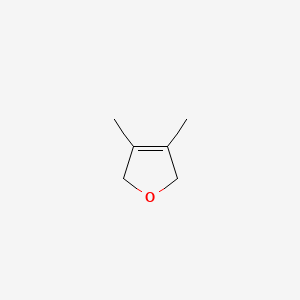
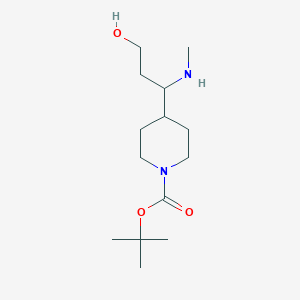

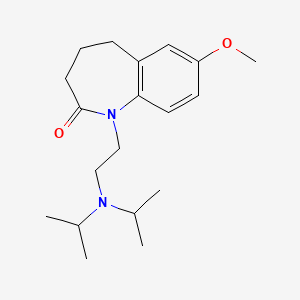

![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
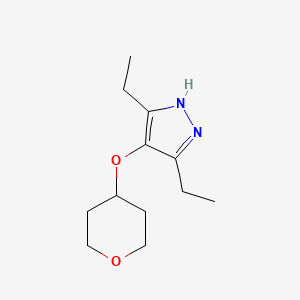

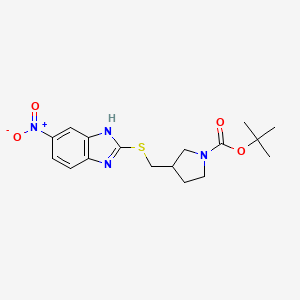
![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
